molecular formula C15H14N4O5S B2876677 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate CAS No. 929972-93-0

1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate

Cat. No. B2876677
CAS RN: 929972-93-0
M. Wt: 362.36
InChI Key: TWEPMHYCOOVYNO-UHFFFAOYSA-N
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Description

1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate is a chemical compound with the CAS Number: 929972-93-0 . It has a molecular weight of 362.37 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H14N4O5S/c1-9-7-13 (16-15-14 (9)10 (2)17-18 (15)3)24-25 (22,23)12-6-4-5-11 (8-12)19 (20)21/h4-8H,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 362.37 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound is a part of the 1H-pyrazolo[3,4-b]pyridine class, which has been extensively studied for its potential therapeutic applications . Its structural similarity to purine bases like adenine and guanine makes it a candidate for drug design, particularly in targeting kinases involved in cell signaling pathways. The trimethyl groups may enhance the compound’s lipophilicity, potentially improving cell membrane permeability.

Safety and Hazards

The safety information and potential hazards associated with this compound are not specified in the available resources . It is always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

(1,3,4-trimethylpyrazolo[3,4-b]pyridin-6-yl) 3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S/c1-9-7-13(16-15-14(9)10(2)17-18(15)3)24-25(22,23)12-6-4-5-11(8-12)19(20)21/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEPMHYCOOVYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)C)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate

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